molecular formula C6H9ClO3 B14849827 Ethyl 3-chloro-4-oxobutanoate

Ethyl 3-chloro-4-oxobutanoate

Cat. No.: B14849827
M. Wt: 164.59 g/mol
InChI Key: XRWPTDWCGOCVGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with thionyl chloride, which results in the chlorination of the acetoacetate to form this compound . The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Reduction: Ethyl 3-chloro-4-hydroxybutanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-chloro-4-oxobutanoic acid

Mechanism of Action

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

ethyl 3-chloro-4-oxobutanoate

InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3

InChI Key

XRWPTDWCGOCVGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C=O)Cl

Origin of Product

United States

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